molecular formula C4H4INS B8817423 4-Iodo-2-methylthiazole

4-Iodo-2-methylthiazole

Cat. No.: B8817423
M. Wt: 225.05 g/mol
InChI Key: RMRJOGCAGPGZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-2-methylthiazole (CAS 872363-16-1) is a halogenated thiazole derivative with the molecular formula C₄H₄INS and a molecular weight of 225.05 g/mol . It is characterized by a methyl group at the 2-position and an iodine atom at the 4-position of the thiazole ring. The compound is light-sensitive and requires storage under inert conditions at 2–8°C to prevent degradation. Its hazard profile includes acute toxicity (H301, H311, H331), necessitating strict handling protocols .

Properties

Molecular Formula

C4H4INS

Molecular Weight

225.05 g/mol

IUPAC Name

4-iodo-2-methyl-1,3-thiazole

InChI

InChI=1S/C4H4INS/c1-3-6-4(5)2-7-3/h2H,1H3

InChI Key

RMRJOGCAGPGZBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 4-Iodo-2-methylthiazole with structurally analogous thiazole compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 872363-16-1 C₄H₄INS 225.05 2-CH₃, 4-I
2-Methylthiazole 3581-87-1 C₄H₅NS 99.15 2-CH₃
2-Acetyl-4-methylthiazole 7533-07-5 C₆H₇NOS 141.19 2-COCH₃, 4-CH₃
4-Ethyl-2-methylthiazole N/A C₆H₉NS 127.21 2-CH₃, 4-C₂H₅
2-Methyl-4-isopropylthiazole 32272-52-9 C₇H₁₁NS 141.24 2-CH₃, 4-CH(CH₃)₂

Key Observations :

  • Electrophilic Reactivity: The iodine atom in this compound enhances its reactivity in substitution and cross-coupling reactions compared to non-halogenated analogues like 2-Methylthiazole .
  • Steric Effects : Bulkier substituents (e.g., isopropyl in 2-Methyl-4-isopropylthiazole) reduce solubility and hinder interactions in biological systems compared to smaller groups like methyl or iodine .

Insights :

  • The iodine atom reduces solubility but increases stability in inert conditions .
  • Acetylated derivatives may exhibit better bioavailability due to hydrogen-bonding .

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